molecular formula C9H11NO3S B13935098 4-Amino-2-ethoxy-5-mercaptobenzoic acid CAS No. 59168-58-0

4-Amino-2-ethoxy-5-mercaptobenzoic acid

Cat. No.: B13935098
CAS No.: 59168-58-0
M. Wt: 213.26 g/mol
InChI Key: ZBQOEUYXJWOURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-ethoxy-5-mercaptobenzoic acid is an organic compound with the molecular formula C9H11NO3S It is characterized by the presence of an amino group, an ethoxy group, and a mercapto group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethoxy-5-mercaptobenzoic acid typically involves the introduction of the amino, ethoxy, and mercapto groups onto a benzoic acid derivative. One common method involves the nitration of 2-ethoxybenzoic acid, followed by reduction to introduce the amino group. The mercapto group can be introduced through a thiolation reaction using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethoxy-5-mercaptobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-ethoxy-5-mercaptobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-mercaptobenzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the ethoxy group can participate in hydrophobic interactions, and the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxy-5-mercaptobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Mercaptobenzoic acid: Lacks the amino and ethoxy groups, making it less versatile in certain applications.

    2-Ethoxybenzoic acid: Lacks the amino and mercapto groups, limiting its reactivity.

Uniqueness

4-Amino-2-ethoxy-5-mercaptobenzoic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.

Properties

CAS No.

59168-58-0

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-amino-2-ethoxy-5-sulfanylbenzoic acid

InChI

InChI=1S/C9H11NO3S/c1-2-13-7-4-6(10)8(14)3-5(7)9(11)12/h3-4,14H,2,10H2,1H3,(H,11,12)

InChI Key

ZBQOEUYXJWOURX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.